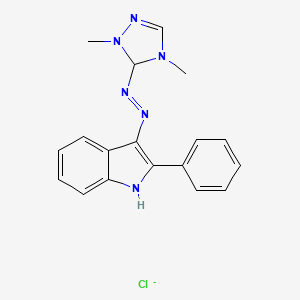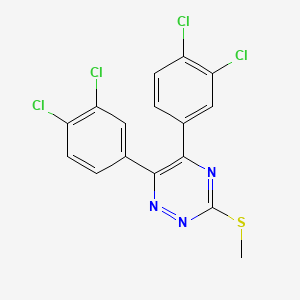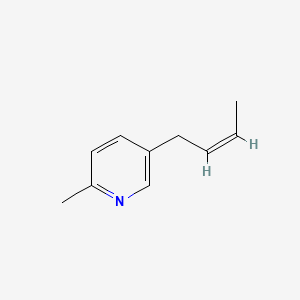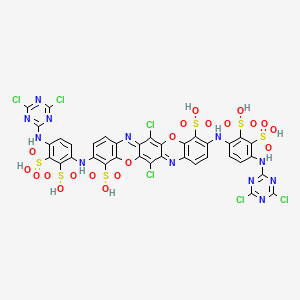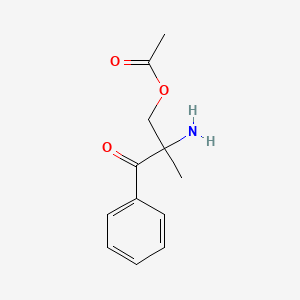
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline is a complex organic compound that features a dimethoxytrityl (DMT) protecting group. This compound is primarily used in the field of organic synthesis, particularly in the protection of hydroxyl groups during the synthesis of oligonucleotides. The presence of the dinitroaniline moiety adds to its versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline typically involves multiple steps. The initial step often includes the preparation of the dimethoxytrityl-protected intermediate. This is achieved by reacting dimethoxytrityl chloride with a suitable hydroxyl-containing precursor under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the tetraoxa-hexadecyl chain and the dinitroaniline group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers. The process includes the protection of hydroxyl groups with dimethoxytrityl chloride, followed by the introduction of the tetraoxa-hexadecyl chain through etherification reactions. The final step involves the nitration of the aniline derivative to introduce the dinitro groups.
Análisis De Reacciones Químicas
Types of Reactions
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the nitro groups, converting them into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of oligonucleotides and other complex organic molecules.
Biology: Employed in the study of nucleic acids and their interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline involves the protection of hydroxyl groups through the formation of stable dimethoxytrityl ethers. This protection is crucial during the synthesis of oligonucleotides, as it prevents unwanted side reactions. The dinitroaniline moiety can participate in various chemical reactions, providing versatility in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
N-(Dimethoxytrityl)-2,4-dinitroaniline: Lacks the tetraoxa-hexadecyl chain, making it less versatile.
N-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-aniline: Lacks the dinitro groups, reducing its reactivity in certain reactions.
Uniqueness
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline is unique due to the combination of the dimethoxytrityl protecting group, the tetraoxa-hexadecyl chain, and the dinitroaniline moiety. This combination provides a balance of stability and reactivity, making it highly valuable in synthetic chemistry.
Propiedades
Fórmula molecular |
C39H47N3O12 |
|---|---|
Peso molecular |
749.8 g/mol |
Nombre IUPAC |
1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-[2-[2-[3-(2,4-dinitroanilino)propoxy]ethoxy]ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C39H47N3O12/c1-48-35-14-9-31(10-15-35)39(30-7-4-3-5-8-30,32-11-16-36(49-2)17-12-32)54-29-34(43)28-53-26-25-52-24-23-51-22-21-50-20-6-19-40-37-18-13-33(41(44)45)27-38(37)42(46)47/h3-5,7-18,27,34,40,43H,6,19-26,28-29H2,1-2H3 |
Clave InChI |
KZMGJGAHKFOBQB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCOCCOCCOCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


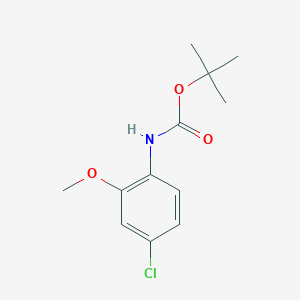
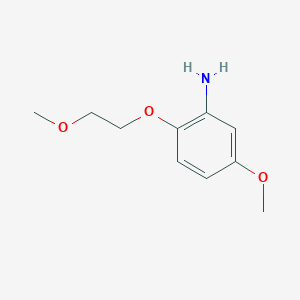

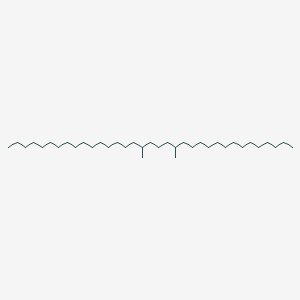


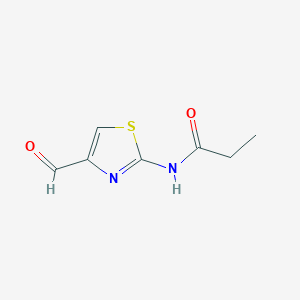
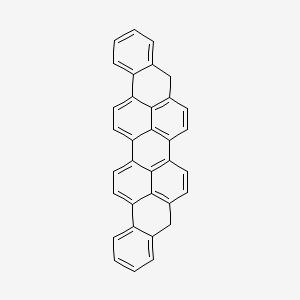
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
